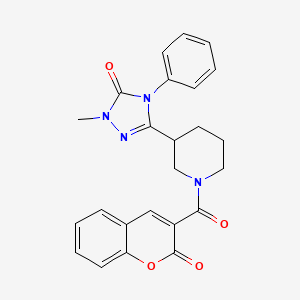
1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-methyl-3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that combine various organic precursors. The presence of the triazole and chromene moieties suggests a rich pharmacophore that may interact with biological targets. Structural analysis often employs techniques such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, a series of pyrazole derivatives were tested against various pathogens, revealing significant antimicrobial activity with minimum inhibitory concentrations (MIC) in the low microgram range. The compound's structural similarity may contribute to similar activities:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Strong against Staphylococcus aureus |
| 10 | 0.30 | Moderate against E. coli |
These findings suggest that derivatives of the target compound could exhibit comparable or enhanced antimicrobial properties, warranting further investigation into their mechanisms of action .
Anticancer Potential
The anticancer activity of compounds featuring the triazole and chromene structures has been explored in various studies. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents .
Study on Antimicrobial Efficacy
A recent study focused on evaluating the antimicrobial efficacy of derivatives based on the chromene structure found that compounds with similar functional groups exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a variety of assays including time-kill studies and biofilm inhibition tests, confirming the efficacy of these compounds against resistant strains .
Study on Anticancer Activity
Another significant study investigated the anticancer properties of triazole-containing compounds. The research highlighted their ability to inhibit tumor growth in xenograft models, showcasing a promising therapeutic profile. The mechanisms involved included modulation of signaling pathways related to cell proliferation and survival .
Eigenschaften
IUPAC Name |
2-methyl-5-[1-(2-oxochromene-3-carbonyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-26-24(31)28(18-10-3-2-4-11-18)21(25-26)17-9-7-13-27(15-17)22(29)19-14-16-8-5-6-12-20(16)32-23(19)30/h2-6,8,10-12,14,17H,7,9,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARYJCJSSGSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














